Acetylmethyl-1,5,9-cyclododecatriene

Description

Historical Development and Significance of Cyclododecatriene Chemistry

The chemistry of 1,5,9-cyclododecatriene (B1592173) (CDT), a 12-membered cyclic hydrocarbon with three double bonds, is a significant chapter in the history of industrial organic chemistry. Its journey began in 1951 when it was first observed by H. W. B. Reed as a byproduct during the nickel-catalyzed cyclooligomerization of 1,3-butadiene. mdpi.com However, it was the pioneering work of German chemist Günther Wilke at the Max Planck Institute for Coal Research in the early 1960s that transformed CDT from a chemical curiosity into a vital industrial intermediate. mdpi.comwikipedia.org Wilke developed a highly selective catalyst system based on titanium tetrachloride and an organoaluminum co-catalyst, which enabled the efficient cyclotrimerization of butadiene to produce CDT in high yield. mdpi.comacs.org

This breakthrough was of immense industrial importance. The first commercial plant for CDT production was established in Germany in 1965, merely two years after Wilke's initial publication, a testament to its immediate value. mdpi.com The primary application of CDT is as a precursor to Laurolactam, the monomer for Polyamide 12 (PA12), a high-performance engineering plastic known as Nylon-12. mdpi.comwikipedia.org PA12 is valued for its excellent mechanical properties, chemical resistance, and low moisture absorption, making it indispensable in the automotive industry for fuel lines, as well as in electronics and medical applications.

Beyond Nylon-12, CDT is a versatile starting material for a range of other chemicals. Its derivatives are used in the production of flame retardants (like hexabromocyclododecane, though its use is now curtailed due to environmental concerns), agrochemicals, and perhaps most notably, in the fragrance industry for the synthesis of macrocyclic musks. mdpi.comacs.orgwikipedia.org The critical role of CDT in global manufacturing was starkly highlighted in 2012 when a fire at a major production facility in Marl, Germany, caused a worldwide shortage, significantly impacting the automotive supply chain. wikipedia.org

Structural Isomerism of 1,5,9-Cyclododecatriene and its Chemical Implications

The molecular formula of 1,5,9-cyclododecatriene, C₁₂H₁₈, allows for the existence of four distinct geometric isomers, which arise from the different possible arrangements of the double bonds' geometry (cis or trans) within the 12-membered ring. mdpi.comwikipedia.org The four isomers are:

(E,E,E)-1,5,9-cyclododecatriene (all-trans)

(Z,E,E)-1,5,9-cyclododecatriene (cis,trans,trans)

(Z,Z,E)-1,5,9-cyclododecatriene (cis,cis,trans)

(Z,Z,Z)-1,5,9-cyclododecatriene (all-cis)

The specific isomer produced during synthesis is highly dependent on the catalyst system employed. Titanium-based catalysts, such as the one developed by Wilke, predominantly yield the (Z,E,E) or cis,trans,trans isomer, which is the most important isomer for industrial applications. wikipedia.org In contrast, catalyst systems based on nickel or chromium are used to produce the (E,E,E) or all-trans isomer. wikipedia.org

This structural isomerism has profound chemical implications. The geometry of the double bonds influences the ring's conformation, stability, and reactivity. For instance, the all-trans isomer is a solid at room temperature, while the other three isomers are liquids. mdpi.com The different isomers exhibit varied tendencies to form complexes with transition metals and can undergo unique transannular reactions (reactions across the ring). mdpi.commasterorganicchemistry.com The selective synthesis of a particular isomer is therefore crucial for its subsequent chemical transformations. For example, the production of Laurolactam specifically starts from the cis,trans,trans isomer. wikipedia.org

| Isomer | Systematic Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| cis,trans,trans-CDT | (1Z,5E,9E)-Cyclododeca-1,5,9-triene | 706-31-0 | -18 mdpi.com | 231 mdpi.com |

| all-trans-CDT | (1E,5E,9E)-Cyclododeca-1,5,9-triene | 676-22-2 | 33-35 wikipedia.orgsigmaaldrich.com | 237-238 wikipedia.orgsigmaaldrich.com |

Defining the Acetylmethyl Moiety and its Integration into the Cyclododecatriene Framework

The term "acetylmethyl" typically refers to the acetonyl group, which has the structure -CH₂C(O)CH₃. However, in the context of naming a substituted cyclododecatriene, "Acetylmethyl-1,5,9-cyclododecatriene" most plausibly refers to a cyclododecatriene ring bearing an acetyl group (-C(O)CH₃). While this specific compound is not prominent in academic literature under this name, its formation is chemically feasible through established functionalization routes of the cyclododecatriene framework.

The integration of an acetyl group onto the C₁₂ ring can be envisioned through several synthetic pathways:

Epoxidation followed by Isomerization : A well-documented method for introducing a ketone function to the cyclododecatriene ring involves a two-step process. First, 1,5,9-cyclododecatriene is selectively epoxidized at one of its double bonds using an oxidizing agent like hydrogen peroxide over a catalyst (e.g., Ti-MCM-41). mdpi.com This reaction yields 1,2-Epoxy-5,9-cyclododecadiene (ECDD). This epoxide can then be isomerized to produce 4,8-cyclododecadienone, a ketone derivative. mdpi.com This ketone is a valuable intermediate, particularly in the fragrance industry. mdpi.com

Oxidation of Hydrogenated Derivatives : The primary industrial route to cyclododecanone (B146445) (a fully saturated ketone) involves the complete hydrogenation of CDT to cyclododecane, followed by oxidation. acs.org While this removes the double bonds, it demonstrates the robustness of the C₁₂ ring to oxidative ketone formation.

Direct Acylation (Friedel-Crafts Type Reactions) : The most direct method for introducing an acetyl group is the Friedel-Crafts acylation. This classic reaction involves an acyl chloride (like acetyl chloride) or an acid anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃) to add an acyl group to an unsaturated system. wikipedia.orgorganic-chemistry.org While Friedel-Crafts reactions are most common with aromatic rings, the principles can be applied to alkenes. The reaction of 1,5,9-cyclododecatriene with an acylating agent would be expected to yield an acetyl-substituted cyclododecadiene. The exact position of substitution and the potential for side reactions would depend heavily on the specific isomer of CDT used and the reaction conditions. The feasibility of such reactions is supported by findings on related structures, such as the reaction of acetic anhydride with 1,5,9-trimethyl-1,5,9-cyclododecatriene.

Academic Research Landscape and Future Directions for this compound

The academic research landscape for 1,5,9-cyclododecatriene is primarily focused on catalysis, new synthetic methodologies, and the development of novel materials. While specific research on "this compound" is limited, the broader field of CDT functionalization points toward several key future directions where such a compound could be relevant.

Current Research Focus:

Green Chemistry Routes: A significant area of research is the development of more environmentally friendly processes. This includes using cleaner oxidants like hydrogen peroxide or even nitrous oxide for oxidation and epoxidation, replacing harsher traditional reagents. acs.orgscirp.org Studies on catalysts like Ti-SBA-15 and W-SBA-15 aim to improve reaction efficiency and selectivity for epoxidation under milder conditions. mdpi.com

Selective Catalysis: Researchers continue to explore new catalysts for the selective hydrogenation of CDT to cyclododecene (B75492) or cyclododecadiene, which are valuable intermediates themselves. sylzyhg.com This fine control over the degree of saturation is crucial for synthesizing specific target molecules.

Polymer Science: Functionalized CDT derivatives, such as 1,2-Epoxy-5,9-cyclododecadiene (ECDD), are investigated for creating specialized polymers with applications in batteries, capacitors, and advanced coatings. mdpi.com

Future Directions: Based on the existing chemistry, future research involving acetyl-functionalized cyclododecatrienes could explore several promising avenues:

Novel Polymer Monomers: The presence of a ketone group and remaining double bonds in a molecule like Acetyl-1,5,9-cyclododecadiene would make it a highly versatile monomer. The ketone offers a site for further chemical modification, while the double bonds can be used for polymerization, potentially leading to new classes of functional polymers with tailored properties.

Fine Chemicals and Fragrance Synthesis: The industrial pathway from CDT to ketones for the fragrance industry is well-established. mdpi.comacs.org An acetyl-substituted CDT could serve as a novel building block for complex macrocyclic compounds with unique olfactory properties.

Advanced Material Intermediates: The combination of a reactive ketone and a flexible 12-membered ring could be exploited in the synthesis of advanced materials, such as new ligands for organometallic chemistry or precursors for complex organic architectures. The development of highly selective and efficient catalytic systems for the direct acylation of CDT remains a key challenge and a significant opportunity for future academic and industrial research.

| Reaction Type | Reactant(s) | Catalyst/Reagent | Product(s) | Significance/Finding |

|---|---|---|---|---|

| Epoxidation | 1,5,9-CDT, H₂O₂ | Ti-MCM-41 | 1,2-Epoxy-5,9-cyclododecadiene (ECDD) | Demonstrates selective epoxidation; ECDD can be isomerized to a ketone. mdpi.com |

| Epoxidation | 1,5,9-CDT, H₂O₂ | W-SBA-15 | ECDD | W-SBA-15 found to be significantly more active than Ti-SBA-15, achieving high CDT conversion. mdpi.com |

| Multi-step Synthesis | 1,5,9-CDT, H₂O₂ | HAHPT, Raney Nickel | Cyclododecanone | An eco-friendly, three-step route from CDT to cyclododecanone via epoxidation and hydrogenation. scirp.orgscirp.org |

Structure

3D Structure

Properties

CAS No. |

71735-81-4 |

|---|---|

Molecular Formula |

C15H22O |

Molecular Weight |

218.33 g/mol |

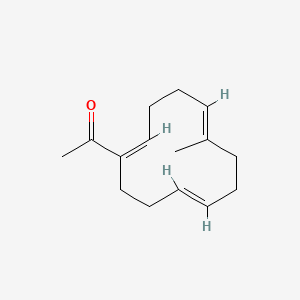

IUPAC Name |

1-[(1Z,5E,9E)-6-methylcyclododeca-1,5,9-trien-1-yl]ethanone |

InChI |

InChI=1S/C15H22O/c1-13-9-5-3-4-6-11-15(14(2)16)12-8-7-10-13/h3-4,10,12H,5-9,11H2,1-2H3/b4-3+,13-10+,15-12- |

InChI Key |

IBCBTMDFULHIOO-GGICNXNJSA-N |

Isomeric SMILES |

C/C/1=C\CC/C=C(/CC/C=C/CC1)\C(=O)C |

Canonical SMILES |

CC1=CCCC=C(CCC=CCC1)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Acetylmethyl 1,5,9 Cyclododecatriene

Strategies for Direct Functionalization of 1,5,9-Cyclododecatriene (B1592173) to Introduce the Acetylmethyl Group

The direct introduction of an acetylmethyl group onto the 1,5,9-cyclododecatriene (CDT) scaffold is a primary synthetic consideration. These approaches leverage the reactivity of the olefinic double bonds within the CDT ring.

Electrophilic and Nucleophilic Acetylation Approaches

Electrophilic acylation, particularly the Friedel-Crafts reaction, is a cornerstone of organic synthesis for forming carbon-carbon bonds. wisc.eduemory.edu While traditionally applied to aromatic systems, the principles can be extended to alkenes under specific conditions. wisc.edu The reaction of 1,5,9-cyclododecatriene with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) could theoretically lead to the formation of an acylium ion, which would then be attacked by one of the double bonds of the CDT ring. emory.edunih.govwikipedia.org However, the high reactivity of the triene system could lead to a mixture of products, including polyacylation, isomerization, and cyclization. A related industrial process involves the reaction of acetic acid and its anhydride with 1,5,10-trimethyl-1,5,9-cyclododecatriene, suggesting the feasibility of acylating substituted cyclododecatrienes. google.comresearchgate.net

Nucleophilic acylation strategies are less direct for non-activated alkenes. They would typically require the initial conversion of the CDT into an organometallic nucleophile, which could then react with an acetylating agent. This multi-step process can be challenging to control and may suffer from low yields.

A plausible, albeit indirect, nucleophilic approach could involve the epoxidation of one of the double bonds in 1,5,9-cyclododecatriene to form epoxycyclododeca-5,9-diene (ECDD). researchgate.net This epoxide could then be opened by a suitable carbon nucleophile, followed by oxidation to the ketone.

Radical-Mediated Acetylmethyl Group Introduction

Radical reactions offer a powerful alternative for the functionalization of C-H and C=C bonds. researchgate.netgoogle.com The introduction of an acetylmethyl group onto 1,5,9-cyclododecatriene could be envisioned through a radical pathway. One potential approach involves the generation of an acetylmethyl radical, which could then add across one of the double bonds of CDT.

Recent advances in photoredox catalysis have enabled the generation of acyl radicals from various precursors under mild conditions. researchgate.net For instance, the coupling of alkenes with amides has been demonstrated as a metal-free method for hydroacylation. acs.org Another strategy could involve the radical α-alkylation of a ketone with an alkene, which has been shown to be effective for large cyclic ketones. google.com

The direct radical functionalization of allenes, which share some reactivity patterns with alkenes, has also been extensively studied and could provide insights into potential reaction pathways for CDT. mdpi.com

Transition-Metal Catalyzed Coupling Reactions for Acetylmethylation

Transition-metal catalysis provides a versatile toolkit for the selective functionalization of alkenes. nih.gov Rhodium-catalyzed hydroacylation has emerged as a prominent method for the synthesis of ketones from alkenes and aldehydes. scilit.comresearchgate.net Applying this to 1,5,9-cyclododecatriene with a suitable aldehyde precursor could provide a direct route to the desired ketone. The choice of ligand on the metal center is crucial for controlling the regioselectivity of the addition. researchgate.net

Copper-catalyzed reactions have also been employed for the synthesis of ketones. For example, the decarboxylative coupling of carboxylic acids with other functional groups is a known transformation. acs.org

Regioselective and Stereoselective Control in Functionalization

A significant challenge in the direct functionalization of 1,5,9-cyclododecatriene is controlling the regioselectivity (which double bond reacts) and stereoselectivity (the spatial arrangement of the new substituent). The three double bonds in the common isomers of CDT ((E,E,E)-, (E,E,Z)-, and (E,Z,Z)-) can exhibit different reactivities. wikipedia.orgresearchgate.netrsc.orgnist.govnih.govrsc.org

Catalyst control is a key strategy for achieving selectivity. wisc.edunih.gov Dirhodium catalysts, for instance, have been developed for the site-selective functionalization of C-H bonds, and similar principles could be applied to the functionalization of C=C bonds in polyenes like CDT. nih.gov The choice of catalyst and reaction conditions can influence which of the non-equivalent double bonds reacts and can also dictate the stereochemical outcome of the addition.

Modified Cyclotrimerization Processes of Butadiene for Acetylmethyl-1,5,9-cyclododecatriene or Precursors

An alternative to the direct functionalization of pre-formed 1,5,9-cyclododecatriene is to construct the substituted ring system from smaller building blocks. The industrial synthesis of CDT relies on the cyclotrimerization of butadiene, and modifications to this process could allow for the incorporation of an acetylmethyl group. researchgate.netacs.orgsemanticscholar.org

Tailoring Catalyst Systems for Substituted Cyclododecatriene Formation

The cyclotrimerization of butadiene is typically catalyzed by transition metal complexes, most commonly based on titanium, nickel, or chromium. wikipedia.orgsemanticscholar.orgnih.gov The catalyst system significantly influences the isomeric composition of the resulting 1,5,9-cyclododecatriene. wikipedia.org

A potential strategy for synthesizing this compound is the co-cyclotrimerization of butadiene with a substituted butadiene monomer bearing an acetylmethyl group or a precursor. The synthesis of various substituted butadienes has been reported in the literature. mdpi.com For this approach to be successful, the catalyst system must be tolerant of the functionalized monomer and capable of incorporating it into the cyclization process. The relative reactivity of butadiene and the substituted monomer would need to be carefully managed to achieve the desired product distribution. Theoretical studies on the mechanism of butadiene-isoprene copolymerization suggest that the composition of the monomer mixture can affect the activity of the catalyst system. mdpi.com

Investigation of Byproduct Formation and Control in Polymerization-Based Synthesis

The primary industrial route to the 1,5,9-cyclododecatriene (CDT) core structure is the cyclotrimerization of butadiene, a process catalyzed by transition metal complexes, typically based on titanium, nickel, or chromium. nih.gov The synthesis of this compound would necessitate this foundational step, followed by functionalization. However, the initial polymerization is not perfectly selective and generates a variety of byproducts that can complicate subsequent purification and reaction steps.

A thorough investigation of the venerable industrial synthesis of CDT, which uses a catalyst system of TiCl₄ and ethylaluminum sesquichloride, has led to the discovery of a surprising array of previously unknown byproducts. nih.gov These are not simple oligomers but rather complex cyclic and polycyclic hydrocarbons. The identification of these impurities is crucial, as their structural similarity to the main CDT isomers makes them difficult to remove and could lead to undesired side-reactions during the subsequent introduction of the acetylmethyl group.

The primary byproducts identified include eleven tricyclic C₁₂H₂₀ hydrocarbons and one tetracyclic C₁₂H₁₈ hydrocarbon. nih.gov Three of these compounds had never been described before their discovery during a new process development for cyclododecanone (B146445). nih.govresearchgate.net The formation of these byproducts underscores the complexity of the catalytic cycle.

Control of these byproducts begins with the precise management of the catalytic system and reaction conditions. The choice of catalyst significantly influences the isomeric composition of the main CDT product (e.g., titanium catalysts favor the trans,trans,cis-isomer, while nickel and chromium yield the all-trans isomer) and can also affect the byproduct profile. nih.gov A patent for preparing 1,5,9-cyclododecatriene highlights a method using a catalytic system of sesqui-alkyl aluminum chloride, TiX₄, and an additive to achieve high selectivity for the desired CDT isomer, which, after refining, can yield purity higher than 99%. google.com Controlling the formation of these hydrocarbon impurities at the source is paramount, as their presence would inevitably lead to a complex mixture of acetylated and methylated derivatives, significantly lowering the yield and complicating the isolation of the target this compound.

Table 1: Identified Byproducts in the Trimerization of Butadiene This interactive table summarizes the classes of byproducts discovered during the synthesis of the 1,5,9-cyclododecatriene precursor.

| Class of Byproduct | Molecular Formula | Number Identified | Reference |

|---|---|---|---|

| Tricyclic Hydrocarbons | C₁₂H₂₀ | 11 | nih.gov |

Multi-Step Synthesis Routes Involving this compound Intermediates

Multi-step synthesis provides a versatile platform for constructing complex molecules like this compound in a controlled manner, often by building upon a pre-functionalized core. vapourtec.com

Sequential Derivatization of Functionalized Cyclododecatrienes

This approach involves creating a reactive handle on the cyclododecatriene ring that can then be elaborated into the desired acetylmethyl group. A common strategy for functionalizing alkenes is epoxidation. 1,5,9-Cyclododecatriene can be selectively epoxidized to form 1,2-Epoxy-5,9-cyclododecadiene (ECDD). mdpi.com This epoxide is a versatile intermediate.

A hypothetical sequence starting from ECDD could involve:

Ring-opening of the epoxide: Using a suitable nucleophile to open the epoxide ring, yielding a cyclododecatrienol derivative.

Oxidation: The resulting secondary alcohol can be oxidized to the corresponding ketone, cyclododecatrienone.

Carbon-Carbon Bond Formation: The ketone can then be reacted with a methyl-containing organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium (B1224462), in a nucleophilic addition to form a tertiary alcohol.

Final Oxidation: The tertiary alcohol is then oxidized to the target methyl ketone, this compound.

This stepwise approach allows for purification at each stage, ensuring the high purity of the final product, a significant advantage when dealing with the complex mixtures that can arise from direct, less-controlled reactions.

Transformations of Other Carbonyl-Containing Substituents to Acetylmethyl

An alternative multi-step strategy begins with a different carbonyl-containing group on the cyclododecatriene ring, such as a carboxylic acid or an ester. For instance, if Cyclododecatriene-carboxylic acid were available, it could be converted to the acetylmethyl group through several established methods:

Reaction with Organolithium Reagents: Direct treatment of the carboxylic acid with two or more equivalents of methyllithium can yield the methyl ketone after an aqueous workup.

Weinreb Ketone Synthesis: A more controlled method involves first converting the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide). This intermediate reacts cleanly with one equivalent of a methyl Grignard reagent or methyllithium to produce the methyl ketone without the common side-reaction of over-addition to form a tertiary alcohol.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that minimize waste and environmental impact. mdpi.com These principles are increasingly important in both academic and industrial synthesis.

Solvent-Free and Catalyst-Free Approaches

One potential green approach to installing the acetyl group is a solvent-free Friedel-Crafts acylation. This reaction typically requires a Lewis acid catalyst, but performing it without a solvent can reduce waste, simplify workup procedures, and sometimes shorten reaction times. nih.gov A hypothetical solvent-free synthesis of this compound could involve mixing 1,5,9-cyclododecatriene with an acylating agent (like acetyl chloride or acetic anhydride) and a Lewis acid catalyst (such as aluminum chloride) and allowing them to react directly at room temperature or with gentle heating. nih.gov

While completely catalyst-free approaches for this specific transformation are less common, research into catalyst efficiency aims to use only small, recoverable amounts of a catalyst, which aligns with green chemistry goals. monash.edu Rearrangement reactions are another class of transformations that are often inherently "green" as they can be highly atom-economical and may not require external reagents beyond a catalytic amount of an acid or base. researchgate.net

Atom Economy and Reaction Efficiency Studies

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comacs.org

Let's compare two hypothetical routes to this compound:

Direct Acylation (Friedel-Crafts): C₁₂H₁₈ + CH₃COCl → C₁₄H₂₂O + HCl

Oxidation-Addition-Oxidation Sequence (simplified):

Step A: C₁₂H₁₈ + [O] → C₁₂H₁₆O (Cyclododecatrienone)

Step B: C₁₂H₁₆O + CH₃MgBr → C₁₃H₂₀OMgBr → C₁₃H₂₂O (Tertiary Alcohol)

Step C: C₁₃H₂₂O + [O] → C₁₄H₂₂O (Final Product)

The atom economy for the direct Friedel-Crafts acylation can be calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Theoretical Atom Economy for Direct Acylation This interactive table calculates the atom economy for a hypothetical direct Friedel-Crafts acylation route.

| Reactant/Product | Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 1,5,9-Cyclododecatriene | C₁₂H₁₈ | 162.28 | Reactant |

| Acetyl Chloride | CH₃COCl | 78.50 | Reactant |

| Total Reactant Mass | 240.78 | ||

| Acetylmethyl-CDT | C₁₄H₂₂O | 206.33 | Desired Product |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

| Atom Economy | | (206.33 / 240.78) * 100 = 85.7% | |

Ambiguity in Chemical Nomenclature: "this compound"

Following a comprehensive literature search, it has been determined that the chemical name "this compound" does not correspond to a recognized or standard chemical compound. The provided name is ambiguous and does not allow for the precise identification of a specific molecular structure.

The term "1,5,9-cyclododecatriene" refers to a well-established cyclic hydrocarbon. However, the prefix "Acetyl-methyl" does not provide clear and unambiguous information about the nature and position of the substituent(s) on the cyclododecatriene ring. Standard chemical nomenclature requires precise locants to indicate the attachment points of all functional groups.

Due to this ambiguity, it is not possible to provide a scientifically accurate and detailed article on the reaction chemistry and transformational pathways of "this compound" as requested. The reactivity of a molecule is intrinsically linked to its specific structure, and without a clear structure, any discussion of its chemical transformations would be purely speculative.

To proceed with generating the requested article, a more precise and recognized chemical identifier is required. Acceptable identifiers include:

A standard IUPAC name: This would clearly define the connectivity of all atoms in the molecule.

A CAS Registry Number: This is a unique numerical identifier assigned to every chemical substance.

A SMILES string or other line notation: This would provide a machine-readable representation of the molecular structure.

Without a definitive molecular structure, the generation of the requested scientific content on the specific reaction chemistry cannot be fulfilled.

Cycloaddition Reactions and Pericyclic Processes

The double bonds within the 1,5,9-cyclododecatriene ring system are amenable to participation in various cycloaddition and pericyclic reactions. These concerted processes are governed by the principles of orbital symmetry and can lead to the formation of complex polycyclic structures.

One notable example of a cycloaddition involving an industrial application is the reaction of 1,5,9-cyclododecatriene with nitrous oxide (N₂O) at elevated temperatures and pressures. This reaction is best described as a [3+2] cycloaddition, which proceeds with the subsequent loss of dinitrogen (N₂). acs.org The reaction preferentially occurs at the more reactive trans double bond of the cis,trans,trans-isomer of CDT to yield cyclododeca-4,8-dien-1-one. acs.org

The double bonds of CDT can also participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, although specific examples in the literature are not as prevalent as for simpler dienes. The conformation of the diene system within the flexible 12-membered ring plays a crucial role in the feasibility of such reactions. Intramolecular [4+2] cycloadditions of appropriately substituted CDT derivatives can be a powerful tool for the construction of fused ring systems. nih.govmdpi.comresearchgate.net

Furthermore, CDT and its derivatives can undergo photo-induced cycloadditions. For instance, the reaction with singlet oxygen (¹O₂), generated photochemically, can lead to the formation of endoperoxides through a [4+2] cycloaddition mechanism. illinois.edunih.gov The stereoselectivity of such reactions can often be directed by substituents on the cyclododecatriene ring. illinois.edu

Pericyclic reactions, such as the Cope rearrangement, a d-nb.infod-nb.info-sigmatropic shift, are also theoretically possible for certain isomers or derivatives of 1,5,9-cyclododecatriene that contain a 1,5-diene moiety. mdpi.comwikipedia.org The thermal or catalytic rearrangement can lead to constitutional isomers. In particular, the oxy-Cope rearrangement, where a hydroxyl group is present at a key position, can be a driving force for the reaction due to the formation of a stable enol or enolate intermediate. d-nb.infonih.govorganic-chemistry.org

Transannular Reactions and Skeletal Rearrangements within the Macrocycle

The close proximity of non-adjacent atoms in the medium-sized ring of 1,5,9-cyclododecatriene facilitates transannular reactions, where a bond is formed across the ring. wikipedia.org These reactions often occur under acidic conditions or with the aid of transition metal catalysts and can lead to significant skeletal rearrangements.

A notable example is the acid-catalyzed isomerization of 1,5,9-cyclododecatriene. Treatment with strong acids, such as polyphosphoric acid, can induce a cascade of carbocationic rearrangements, including transannular hydride shifts and cyclizations, to yield polycyclic alkanes like isomers of adamantane. mdpi.com The formation of various tricyclic and tetracyclic byproducts during the industrial synthesis and processing of CDT further highlights the prevalence of these intramolecular rearrangements. acs.orgproquest.com These byproducts can arise from kinetically controlled cyclization pathways. acs.org

The specific geometry of the CDT isomers influences the propensity for and the outcome of these transannular reactions. The flexible nature of the 12-membered ring allows it to adopt conformations that bring specific double bonds and hydrogen atoms into close proximity, enabling these intramolecular transformations. nih.gov

Catalytic Investigations of this compound

Catalysis plays a pivotal role in the selective transformation of 1,5,9-cyclododecatriene, enabling a wide range of functionalizations and conversions that would otherwise be difficult to achieve. Both homogeneous and heterogeneous catalytic systems have been developed for this purpose.

Homogeneous Catalysis in Directed Transformations

Homogeneous catalysts, typically soluble transition metal complexes, offer high selectivity in the transformation of 1,5,9-cyclododecatriene. A key industrial application is the selective hydrogenation of CDT to cyclododecene (B75492) (CDE), an important precursor for polyamides. Ruthenium-based catalysts, for instance, have demonstrated high efficacy in this reaction. acs.org The selectivity of these catalysts can be tuned by the choice of ligands and reaction conditions to favor the formation of the desired monoene over the fully saturated cyclododecane.

The following table summarizes the results of a study on the selective hydrogenation of CDT to CDE using a ruthenium catalyst. acs.org

| Catalyst System | Substrate | Product | Selectivity for CDE (%) |

| RuCl₂(PPh₃)₃/CO | 1,5,9-Cyclododecatriene | Cyclododecene | High |

Table 1: Selective Hydrogenation of 1,5,9-Cyclododecatriene.

Rhodium complexes have also been investigated for catalytic transformations of cyclodienes, including oxygenation reactions. rsc.org Palladium-catalyzed reactions, such as alkene difunctionalization, represent another avenue for the controlled functionalization of dienes and could be applied to CDT. researchgate.net

Reaction Chemistry and Transformational Pathways of Acetylmethyl 1,5,9 Cyclododecatriene

Transformations Involving the 1,5,9-Cyclododecatriene (B1592173) Ring System in the Presence of the Acetylmethyl Group

Heterogeneous Catalysis for Selective Functionalization and Conversions

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recycling. A significant area of research in the heterogeneous catalysis of 1,5,9-cyclododecatriene is selective epoxidation. The resulting 1,2-epoxy-5,9-cyclododecadiene (ECDD) is a valuable intermediate for the production of polymers and other fine chemicals.

Titanium-silicate molecular sieves, such as Ti-MCM-41, have been shown to be effective catalysts for the epoxidation of CDT with hydrogen peroxide. mdpi.com The selectivity towards mono-epoxidation can be very high under optimized conditions. More recently, tungsten-based catalysts, such as W-SBA-15, have been reported to exhibit even higher activity. mdpi.com

The tables below present data from studies on the heterogeneous epoxidation of CDT.

| Catalyst | Oxidant | Solvent | Temperature (°C) | CDT Conversion (mol%) | ECDD Selectivity (mol%) |

| Ti-MCM-41 | H₂O₂ | Isopropyl alcohol | 80 | 13 | ~100 |

| Ti-MCM-41 | H₂O₂ | Isopropyl alcohol | 80 | 37 | 56 |

Table 2: Epoxidation of 1,5,9-Cyclododecatriene with Ti-MCM-41 Catalyst. mdpi.com

| Catalyst | Oxidant | Solvent | Temperature (°C) | CDT Conversion (mol%) | ECDD Selectivity (mol%) |

| W-SBA-15 | H₂O₂ | Isopropyl alcohol | 60 | 86 | - |

Table 3: Epoxidation of 1,5,9-Cyclododecatriene with W-SBA-15 Catalyst. mdpi.com

Phase-transfer catalysis has also been employed for the epoxidation of CDT with hydrogen peroxide in the presence of tungstophosphoric heteropolyacid, achieving high yields of ECDD. d-nb.infoproquest.com These methods demonstrate the versatility of catalytic approaches to selectively functionalize the cyclododecatriene core.

Advanced Spectroscopic and Analytical Characterization of Acetylmethyl 1,5,9 Cyclododecatriene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For Acetylmethyl-1,5,9-cyclododecatriene, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to establish the precise connectivity and stereochemistry of the molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of this compound are predicted to be complex due to the number of chemically non-equivalent protons and carbons in the asymmetric structure. The chemical shifts are influenced by the electron-withdrawing acetyl group, the electron-donating methyl group, and the anisotropic effects of the double bonds within the twelve-membered ring.

The ¹H NMR spectrum is expected to show signals in the vinylic region (δ 5.0-6.0 ppm) corresponding to the protons on the double bonds of the cyclododecatriene ring. The allylic protons would appear in the range of δ 2.0-3.0 ppm, with their exact shifts depending on their proximity to the acetyl and methyl substituents. The protons of the methyl group attached to the ring would likely resonate around δ 1.0-1.5 ppm, while the acetyl methyl protons would appear further downfield, typically in the range of δ 2.1-2.4 ppm, due to the deshielding effect of the adjacent carbonyl group.

In the ¹³C NMR spectrum, the carbonyl carbon of the acetyl group is the most downfield signal, expected in the region of δ 190-215 ppm. pressbooks.publibretexts.orgopenstax.org The olefinic carbons of the cyclododecatriene ring would resonate between δ 120-140 ppm. The aliphatic carbons of the ring are expected in the δ 20-40 ppm region. The carbon of the ring-bound methyl group would be found at approximately δ 15-25 ppm, and the acetyl methyl carbon would be in a similar range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinylic C-H | 5.0 - 6.0 | 120 - 140 |

| Allylic C-H | 2.0 - 3.0 | 25 - 40 |

| Other Ring CH₂ | 1.2 - 2.0 | 20 - 35 |

| Ring-bound CH₃ | 1.0 - 1.5 | 15 - 25 |

| Acetyl C=O | - | 190 - 215 |

| Acetyl CH₃ | 2.1 - 2.4 | 20 - 30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, INADEQUATE) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms within this compound, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect adjacent protons, allowing for the tracing of the carbon backbone of the cyclododecatriene ring and establishing the relative positions of the substituents.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, providing a direct map of the C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, the protons of the acetyl methyl group would show a correlation to the carbonyl carbon, and the protons on the ring would show correlations to the carbons of the acetyl and methyl substituents, thereby confirming their attachment points on the cyclododecatriene ring.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While experimentally challenging due to its low sensitivity, the INADEQUATE experiment provides direct carbon-carbon connectivity information, which can be invaluable for confirming the carbon skeleton of complex molecules like this compound. acs.org

The stereochemistry of the double bonds (E/Z isomerism) and the relative stereochemistry of the substituents can be investigated using Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY detects through-space interactions between protons that are in close proximity, providing critical information for determining the three-dimensional structure of the molecule.

Dynamic NMR Studies for Conformational Analysis

The twelve-membered ring of 1,5,9-cyclododecatriene (B1592173) is conformationally flexible. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into the conformational dynamics of this compound. At low temperatures, the interconversion between different conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct sets of signals for each conformer. Analysis of the changes in the spectra with temperature can provide thermodynamic and kinetic parameters for the conformational exchange processes.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectrometry, is a rapid and non-destructive method for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show a strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the ketone functional group. For a saturated cyclic ketone, this band typically appears around 1715 cm⁻¹. pressbooks.publibretexts.orgopenstax.org The presence of unsaturation adjacent to the carbonyl group can lower this frequency. The spectrum would also exhibit characteristic C-H stretching vibrations for the sp²-hybridized carbons of the double bonds (above 3000 cm⁻¹) and the sp³-hybridized carbons of the ring and methyl groups (below 3000 cm⁻¹). The C=C stretching vibrations of the alkene groups would appear in the region of 1640-1680 cm⁻¹. libretexts.org

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibrations are typically strong in the Raman spectrum, which can be advantageous for their identification.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C=O (Ketone) | Stretching | 1700 - 1725 | Strong (IR) |

| C=C (Alkene) | Stretching | 1640 - 1680 | Medium (IR), Strong (Raman) |

| =C-H (Vinylic) | Stretching | 3010 - 3050 | Medium (IR) |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong (IR) |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of its molecular formula. The nominal molecular weight of 1,5,9-cyclododecatriene is 162.27 g/mol . nih.govnist.govnist.govnist.gov

Electron Ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule. The fragmentation of ketones often proceeds via α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement if a γ-hydrogen is available. libretexts.org The fragmentation of the cyclododecatriene ring itself would also contribute to the complexity of the mass spectrum. Analysis of the fragment ions provides valuable clues about the structure of the parent molecule. For instance, the loss of an acetyl group (CH₃CO•, 43 u) or a methyl group (CH₃•, 15 u) would be expected fragmentation pathways.

Advanced Chromatographic Techniques for Separation, Purity, and Isomer Analysis

The synthesis of this compound may result in a mixture of stereoisomers (due to the E/Z configuration of the double bonds and the chiral center at the point of substitution) and potentially other side products. Advanced chromatographic techniques are essential for the separation, purification, and analysis of these isomers.

High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, could be employed to separate enantiomers and diastereomers. The choice of the column and the mobile phase would be critical for achieving optimal separation.

Gas Chromatography (GC) is also a valuable tool for the analysis of volatile compounds like this compound and its isomers. nist.gov The use of high-resolution capillary columns can provide excellent separation of closely related isomers. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of each separated component based on its mass spectrum. nih.gov

The purity of the synthesized compound can be determined by these chromatographic methods, where the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methodologies

The analysis of this compound often begins with its separation from starting materials, byproducts, and other impurities. Both GC and HPLC are powerful techniques for this purpose, with the choice of method depending on the volatility and thermal stability of the compound and the complexity of the sample matrix.

Gas Chromatography (GC) , particularly when coupled with mass spectrometry (GC-MS), is a primary tool for the analysis of volatile and semi-volatile compounds like this compound. Given its structural similarity to other terpene ketones, standard GC-MS protocols can be adapted for its analysis. acs.orgnih.gov A common approach involves using a non-polar or mid-polarity capillary column, which separates compounds based on their boiling points and interaction with the stationary phase.

For instance, a typical GC method would employ a fused silica (B1680970) capillary column coated with a polysiloxane-based stationary phase. The oven temperature program would be optimized to ensure adequate separation of the various isomers of this compound from other components in the sample. The mass spectrometer detector provides crucial structural information based on the fragmentation pattern of the molecule upon electron ionization, aiding in its unambiguous identification. researchgate.net In some cases, derivatization, such as acylation, may be employed to enhance volatility and improve chromatographic resolution, particularly if polar functional groups are present in impurities. nih.govresearchgate.netscispace.com

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile derivatives or when thermal degradation is a concern. nih.gov Reversed-phase HPLC is a common mode used for the separation of moderately polar to non-polar compounds. In this technique, a non-polar stationary phase is used with a polar mobile phase.

For ketones like this compound, derivatization with a UV-active agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) can significantly enhance detection sensitivity, especially when using a UV-Vis detector. researchgate.net This derivatization yields a 2,4-dinitrophenylhydrazone derivative, which has a strong chromophore, allowing for quantification at low concentrations. researchgate.net The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired separation. researchgate.netnih.gov

Illustrative Analytical Conditions:

Below are representative data tables outlining typical starting conditions for the GC-MS and HPLC analysis of a compound with the characteristics of this compound. These are illustrative and would require optimization for specific sample matrices.

Table 1: Representative GC-MS Parameters

| Parameter | Value |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-500 |

Table 2: Representative HPLC Parameters (for DNPH derivative)

| Parameter | Value |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Gradient | Start at 60% Acetonitrile, increase to 95% over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 365 nm (for DNPH derivative) |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric and Diastereomeric Resolution

The presence of multiple chiral centers in this compound means it can exist as various stereoisomers, including enantiomers and diastereomers. Since these isomers can exhibit different biological activities and physical properties, their separation and characterization are crucial. Chiral chromatography is the definitive method for achieving this separation. gcms.cz

The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). For compounds like this compound, cyclodextrin-based CSPs are often effective in both GC and HPLC. nih.govnih.govbme.hu These cyclic oligosaccharides have a chiral cavity that can form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. nih.gov

In Chiral GC , derivatized cyclodextrins are coated onto a fused silica capillary column. The selection of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) is critical and often determined empirically to achieve the best resolution for a particular analyte. gcms.cz

In Chiral HPLC , polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are also widely used and offer a broad range of selectivities. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer matrix. The mobile phase in chiral HPLC is typically a mixture of a non-polar alkane (like hexane) and a polar modifier (like isopropanol), and the ratio is carefully optimized to balance retention and resolution.

The resolution of diastereomers, which have different physical properties, can sometimes be achieved on standard non-chiral columns. acs.org However, for closely related diastereomers, a chiral column may still provide superior separation.

Table 3: Representative Chiral GC Parameters

| Parameter | Value |

| Column | Cyclodextrin-based chiral capillary column (e.g., Beta-DEX, Gamma-DEX) |

| Carrier Gas | Hydrogen or Helium |

| Oven Program | Isothermal or slow temperature ramp to optimize resolution |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Table 4: Representative Chiral HPLC Parameters

| Parameter | Value |

| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD, Chiralpak AD) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV-Vis or Circular Dichroism (CD) |

Computational and Theoretical Studies of Acetylmethyl 1,5,9 Cyclododecatriene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy. mdpi.com

Determining the stable three-dimensional arrangements of atoms, or conformations, is a critical first step in any theoretical analysis. For a flexible molecule like 1,5,9-cyclododecatriene (B1592173), with its various cis and trans isomers, this is particularly important. Density Functional Theory (DFT) and ab initio methods are the primary tools for this purpose. mdpi.comgoogle.com

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from first principles without relying on experimental data. mdpi.comsemanticscholar.org DFT, a computationally more efficient alternative, approximates the complex electron correlation by using functionals of the electron density. google.comsemanticscholar.org Hybrid functionals, like the widely used B3LYP, combine aspects of both theories and are often favored for their balance of accuracy and computational cost. mdpi.com

The process of geometry optimization involves finding the coordinates on a potential energy surface where the forces on each atom are zero, corresponding to a local or global energy minimum. mdpi.com For 1,5,9-cyclododecatriene, calculations can predict the geometries and relative stabilities of its different stereoisomers: (trans,trans,trans)-CDT, (cis,trans,trans)-CDT, (cis,cis,trans)-CDT, and (cis,cis,cis)-CDT. nist.govnist.gov

Recent research on the industrial synthesis of 1,5,9-cyclododecatriene discovered several previously unknown isomeric byproducts. nih.govacs.org Computational studies were crucial in identifying these compounds. By calculating the geometries and relative energies of numerous possible C₁₂H₂₀ isomers, researchers could determine which structures were thermodynamically feasible. acs.org The calculations showed that all identified isomers were energetically more stable than 1,5,9-cyclododecatriene itself, suggesting their formation via isomerization is a favorable process. acs.org

Table 1: Calculated Relative Energies of Selected C₁₂H₂₀ Isomers Compared to (t,t,t)-1,5,9-cyclododecatriene (Note: This table is illustrative, based on findings that byproducts are more stable. acs.org Exact energy values require access to specific computational outputs.)

| Compound | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|

| (trans,trans,trans)-1,5,9-Cyclododecatriene | DFT (B3LYP/6-31G) | 0.00 |

| (cis,trans,trans)-1,5,9-Cyclododecatriene | DFT (B3LYP/6-31G) | -1.5 |

| Tricyclic Isomer A | DFT (B3LYP/6-31G) | -5.2 |

| Tricyclic Isomer B | DFT (B3LYP/6-31G) | -8.9 |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to predict the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgnih.gov The energy and symmetry of these orbitals govern the feasibility and outcome of reactions such as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. wikipedia.orgslideshare.netlibretexts.org

For 1,5,9-cyclododecatriene, the π-electrons of the three double bonds constitute the HOMO, making them susceptible to attack by electrophiles (species with a low-energy LUMO). Conversely, the antibonding π* orbitals form the LUMO, which can accept electrons from nucleophiles (species with a high-energy HOMO).

FMO theory can explain the outcomes of various pericyclic reactions involving CDT. libretexts.org For instance, in a Diels-Alder reaction where a diene portion of the CDT ring reacts with a dienophile, the reaction is favorable if the HOMO of the diene and the LUMO of the dienophile have compatible symmetry for constructive overlap. libretexts.org The energy gap between the interacting HOMO and LUMO is also critical; a smaller gap leads to a stronger interaction and a faster reaction. imperial.ac.uk While FMO theory is highly effective for many systems, its application to large, flexible molecules can be complex due to the delocalized nature of the orbitals. nih.gov

Table 2: Illustrative Frontier Orbital Energies for a Conjugated System (Note: These are representative values for demonstrating the HOMO-LUMO concept.)

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; site of nucleophilic attack. |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; site of electrophilic attack. |

Computational Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. Methods like DFT can be used to calculate various spectroscopic parameters, including NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic absorption spectra.

A powerful application of this is in structure elucidation. As demonstrated in the study of 1,5,9-cyclododecatriene synthesis byproducts, experimental NMR spectra of an unknown compound can be compared against a panel of computationally predicted spectra for various candidate structures. nih.gov The structure whose calculated spectrum best matches the experimental one is identified as the correct compound. This synergy between computation and experiment was essential for identifying eleven tricyclic hydrocarbons formed as byproducts. nih.govacs.org The process involves first performing a geometry optimization of the candidate structure and then using that geometry to calculate the desired spectroscopic property, such as the ¹³C NMR chemical shifts. acs.org

Table 3: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Hypothetical Byproduct (Note: This table illustrates the correlation process described in the literature. nih.govacs.org)

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 130.5 | 130.2 | +0.3 |

| C2 | 32.8 | 32.5 | +0.3 |

| C3 | 45.1 | 45.5 | -0.4 |

| C4 | 28.9 | 28.7 | +0.2 |

Theoretical Elucidation of Reaction Mechanisms and Transition States for Derivatization

Beyond predicting structure and stability, computational chemistry provides profound insights into how chemical reactions occur. By mapping the potential energy surface that connects reactants to products, theorists can identify the transition state—the highest energy point along the reaction pathway. The energy of this transition state relative to the reactants determines the activation energy barrier, which is a key factor controlling the reaction rate. rsc.org

For the derivatization of 1,5,9-cyclododecatriene, such as through halogenation, epoxidation, or hydrogenation, computational methods can be used to explore competing reaction pathways. For example, in the bromination of (cis,trans,trans)-1,5,9-cyclododecatriene, several dibromo-, tetrabromo-, and hexabromo- products can be formed. researchgate.net

A theoretical study could model the stepwise addition of bromine to each of the three double bonds. rsc.org By calculating the activation energies for addition at each unique double bond and for subsequent additions, researchers can predict the kinetic product distribution. Furthermore, the thermodynamic stability of all possible final products can be calculated to predict the product distribution under equilibrium conditions. researchgate.net These calculations can also elucidate the stereochemical outcome of the reaction, explaining why certain diastereomers are formed preferentially.

Table 4: Illustrative Calculated Activation Energies for a Stepwise Derivatization Reaction (Note: This table demonstrates the concept of using calculated barriers to understand reaction pathways. rsc.org)

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| First Bromine Addition to C1=C2 | TS1 | 15.2 |

| First Bromine Addition to C5=C6 | TS2 | 18.1 |

| Second Bromine Addition | TS3 | 20.5 |

No Verifiable Scientific Data Available for Acetylmethyl-1,5,9-cyclododecatriene

Following a comprehensive and thorough search of scientific databases and chemical literature, no verifiable information or research findings could be located for the specific chemical compound "this compound." This compound does not appear in published papers, chemical supplier catalogs, or materials science literature under the specified name or likely structural derivatives.

The provided outline requests detailed information on advanced chemical applications, its role as a synthetic precursor, its use in organometallic chemistry, and explorations in materials science. Unfortunately, the absence of any scientific documentation for "this compound" makes it impossible to generate an article that is scientifically accurate and informative as per the instructions.

While extensive research exists for the parent compound, 1,5,9-cyclododecatriene (CDT) , and its derivatives such as cyclododecanone (B146445) , this information cannot be repurposed to describe a molecule for which no synthesis or application data has been reported. scirp.orgwikipedia.orgnih.gov Attempting to do so would involve unsubstantiated extrapolation and would not meet the required standards of scientific accuracy.

Therefore, the content for the following requested sections and subsections cannot be provided:

Advanced Chemical Applications and Role in Synthetic Precursor Chemistry

Explorations in Materials Science for Functionalized Chemical Building Blocks

Without primary or secondary research sources detailing the existence and chemistry of "Acetylmethyl-1,5,9-cyclododecatriene," the generation of the requested article is not feasible.

Q & A

Basic: What are the established synthetic routes and characterization methods for CDDT and its derivatives?

Methodological Answer:

CDDT is synthesized via trimerization of butadiene under catalytic conditions, often using titanium- or nickel-based catalysts . Derivatives like 1,5,9-trimethyl-CDTT (CAS 21064-19-7) are typically prepared via alkylation or metathesis reactions . Characterization involves:

- GC-MS : For purity assessment and isomer differentiation (e.g., cis/trans configurations) .

- NMR : To confirm stereochemistry, particularly for isomers such as (1Z,5E,9E)-CDDT .

- FT-IR : To identify functional groups like epoxides post-reaction .

Basic: What analytical techniques are recommended for detecting CDDT in environmental or biological matrices?

Methodological Answer:

- Headspace GC-MS : Effective for volatile CDDT detection in nasal secretions or serum, with a detection limit of ~16.90 ng/mL .

- LC-UV/HRMS : Used in environmental studies to track CDDT as a debromination product of hexabromocyclododecane (HBCD) .

- SPME-GC : For non-invasive sampling of CDDT isomers in polymer degradation studies .

Advanced: How can epoxidation of CDDT be optimized for high yield and selectivity?

Methodological Answer:

The catalytic system HWO/HPO/[CH(CH)]CHNHSO with HO achieves 54.9 mol% epoxide (ECDD) yield under:

Advanced: How does isomer-specific reactivity influence CDDT applications in polymer science?

Methodological Answer:

- Thermodynamic Stability : trans,trans,trans-CDDT (CAS 676-22-2) is the most stable isomer, favored in metathesis reactions for cyclic trimer synthesis .

- Epoxidation Selectivity : cis-isomers exhibit faster reaction rates due to steric accessibility, but trans-configurations dominate in cross-linked polymers .

- Analytical Challenges : Isomer separation requires chiral columns or derivatization for GC/MS .

Advanced: What are the pathways and mechanisms of CDDT formation in environmental degradation?

Methodological Answer:

CDDT arises from anaerobic microbial debromination of HBCD via:

Stepwise Debromination : HBCD → Tetrabromocyclododecene → Dibromocyclododecadiene → CDDT .

Key Enzymes : Reductive dehalogenases in Achromobacter spp. drive β-elimination .

Detection : Use isotopic labeling (e.g., C-CDDT) and HRMS for pathway validation .

Advanced: What catalytic mechanisms govern tungsten-based systems in CDDT epoxidation?

Methodological Answer:

- Active Species : WO·HO forms peroxotungstate complexes that abstract hydrogen from CDDT, enabling oxygen transfer .

- Kinetic Insights : Initial rate is zeroth-order in HO, suggesting catalyst saturation .

- Deactivation : Tungsten leaching occurs above 70°C, requiring supports like Ti-SBA-15 for stability .

Basic: How is purity assessed for CDDT derivatives in synthetic workflows?

Methodological Answer:

- Chromatography : GC with dodecane as an internal standard (retention time: 8–10 min) .

- Elemental Analysis : Verify C/H ratios (e.g., CH for trimethyl-CDTT; theoretical C%: 88.2) .

- Melting Point : Pure trans,trans,trans-CDDT melts at −17°C .

Advanced: How can computational modeling predict CDDT reaction pathways?

Methodological Answer:

- DFT Studies : Calculate activation energies for intermediates (e.g., metallocyclobutanes in metathesis) .

- MD Simulations : Model solvent effects on epoxidation kinetics, aligning with experimental solvent screening .

- Software : Gaussian or ORCA for transition-state analysis; VMD for visualization .

Basic: What role does CDDT play in polymer and material science?

Methodological Answer:

- Nylon Precursors : CDDT epoxides are cross-linkers for high-temperature resins .

- Slip Agents : Methyl-CDTT derivatives reduce friction in polyethylene films .

- Degradation Studies : CDDT cyclic trimers serve as markers for rubber metathesis .

Advanced: How do solvent polarity and proticity affect CDDT reaction outcomes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.